Chemical Properties and Stability Profiling of 1-(4-(Aminomethyl)benzyl)imidazolidin-2-one: A Technical Guide for Drug Development
Chemical Properties and Stability Profiling of 1-(4-(Aminomethyl)benzyl)imidazolidin-2-one: A Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry, the selection of bifunctional scaffolds is critical for developing robust structure-activity relationship (SAR) libraries. 1-(4-(Aminomethyl)benzyl)imidazolidin-2-one (CAS: 754166-85-3) has emerged as a highly versatile building block[1]. This molecule combines the rigid, hydrogen-bonding capable cyclic urea core (imidazolidin-2-one) with a highly reactive, nucleophilic primary benzylic amine.
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, structural causality behind its stability, and the self-validating experimental workflows required to handle this compound effectively. Understanding the dichotomy between its highly stable cyclic core and its sensitive benzylic appendage is paramount for researchers seeking to utilize this scaffold in multi-step organic synthesis or active pharmaceutical ingredient (API) development.
Physicochemical Profiling
The structural anatomy of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one dictates its behavior in both synthetic and physiological environments. The presence of the imidazolidin-2-one moiety provides a stable, polar surface area, while the primary amine dictates its basicity and solubility profile.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Significance |
| Chemical Name | 1-(4-(Aminomethyl)benzyl)imidazolidin-2-one | Bifunctional nature allows orthogonal synthetic strategies. |
| CAS Number | 754166-85-3 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C11H15N3O | Indicates a low molecular weight suitable for fragment-based drug design. |
| Molecular Weight | 205.26 g/mol | Falls well within Lipinski’s Rule of 5 for oral bioavailability[1]. |
| Core Moieties | Cyclic urea, Benzylic amine | Provides both H-bond donors and acceptors; facilitates target binding[2]. |
Structural Causality & Stability Dynamics
To effectively deploy this scaffold, one must understand the distinct stability profiles of its two primary functional groups.
The Imidazolidin-2-one Core: High Resistance to Hydrolysis
The imidazolidin-2-one (cyclic urea) core is renowned for its exceptional chemical and thermal stability. Unlike standard esters or aliphatic amides, the cyclic urea resists hydrolysis even under extreme physiological or synthetic conditions[3].
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The Causality: The lone electron pairs on the two nitrogen atoms are heavily delocalized into the carbonyl π -system. This resonance stabilization gives the C-N bonds partial double-bond character, significantly reducing the electrophilicity of the carbonyl carbon. Consequently, nucleophilic attack by water or hydroxide ions is thermodynamically unfavorable[4].
The Aminomethylbenzyl Moiety: Susceptibility to Oxidation
In stark contrast to the cyclic urea, the primary benzylic amine is the molecule's "Achilles' heel" regarding long-term storage stability. Benzylic amines are highly nucleophilic and reside at an activated carbon position.
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The Causality: Exposure to atmospheric oxygen, light, or transition metal impurities can trigger oxidative deamination. The primary amine can oxidize to form an imine intermediate, which subsequently hydrolyzes into a benzaldehyde derivative[5]. Furthermore, primary amines readily absorb atmospheric carbon dioxide to form carbamate salts, which can alter the compound's solubility and apparent mass during liquid chromatography-mass spectrometry (LC-MS) analysis.
Mechanistic Degradation & Derivatization Pathways
The following diagram illustrates the divergent reactivity pathways of the scaffold, highlighting the stability of the core versus the reactivity of the amine.
Degradation and derivatization pathways of the bifunctional scaffold.
Self-Validating Experimental Protocols
To ensure scientific integrity, any stability data generated for this compound must be derived from self-validating experimental systems. The following step-by-step methodologies are designed to isolate variables and prevent artifactual degradation during sample preparation.
Protocol 1: Stability-Indicating Forced Degradation Assay
This protocol determines the intrinsic stability limits of the molecule, specifically contrasting the robust urea core against the sensitive benzylic amine[5].
Step-by-Step Methodology:
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Stock Preparation: Dissolve the compound in LC-MS grade Acetonitrile/Water (50:50 v/v) to achieve a 1 mg/mL concentration. Logic: This solvent system ensures complete solvation of both the polar urea and the hydrophobic benzyl ring.
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Acid Hydrolysis (Stress): Aliquot 1 mL of the stock. Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Logic: Evaluates the limits of the cyclic urea's resonance stabilization against extreme acidic pH.
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Base Hydrolysis (Stress): Aliquot 1 mL of the stock. Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Stress: Aliquot 1 mL of the stock. Add 1 mL of 3% H2O2 . Incubate at 25°C for 24 hours in the dark. Logic: Specifically targets the electron-rich benzylic amine to monitor imine/aldehyde formation without confounding photodegradation variables.
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Neutralization (Self-Validation Step): Before analysis, neutralize the acid/base samples (e.g., add 1 mL of 0.1 M NaOH to the acid sample). Logic: Prevents the extreme pH from degrading the LC column or causing artifactual in-source fragmentation during MS analysis.
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Analysis: Analyze via LC-MS/MS, monitoring the intact mass ( m/z 206.1 [M+H]+ ) and scanning for +16 Da (oxidation) or −17 Da (deamination) degradation products.
Protocol 2: Biological Plasma Stability Assay
For drug development professionals, understanding the compound's half-life in a biological matrix is critical before proceeding to in vivo pharmacokinetic studies.
Step-by-Step Methodology:
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Matrix Spiking: Spike 1-(4-(aminomethyl)benzyl)imidazolidin-2-one into pooled human plasma to achieve a final concentration of 1 µM. Ensure the organic solvent (DMSO) concentration remains below 1% to prevent protein denaturation.
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Incubation: Incubate the spiked plasma in a shaking water bath at 37°C.
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Aliquoting & Quenching: At designated time points ( t=0,15,30,60,120 minutes), extract 50 µL aliquots. Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., labetalol). Logic: The 3:1 ratio of cold organic solvent instantly precipitates plasma proteins and halts all enzymatic activity, locking the degradation profile at that exact second.
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Clarification: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
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Quantification: Transfer the supernatant to autosampler vials and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to calculate the biological half-life ( t1/2 ).
Conclusion
1-(4-(Aminomethyl)benzyl)imidazolidin-2-one is a highly valuable scaffold for drug discovery, offering a stable pharmacophore via its cyclic urea core[2] and a highly tunable functionalization point via its benzylic amine. By understanding the causality behind its chemical properties—specifically the resonance stabilization of the core versus the oxidative susceptibility of the amine—researchers can optimize storage conditions (inert atmosphere, low temperature) and design robust synthetic routes that maximize yield and purity.
References
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Product Index - AA Blocks Source: aablocks.com URL:[Link][1]
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IMIDAZOLIDIN-2-ONE - Ataman Kimya Source: atamanchemicals.com URL:[Link]
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IMIDAZOLIDONE (2-IMIDAZOLIDONE) - Ataman Kimya Source: atamankimya.com URL:[Link][3]
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2-Imidazolidinone - Wikipedia Source: wikipedia.org URL:[Link][4]
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The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC Source: nih.gov URL:[Link][2]
